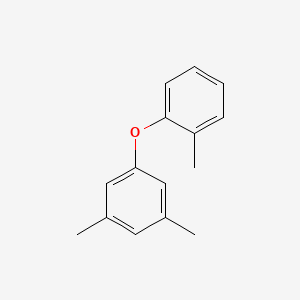

o-Tolyl-3,5-Xylyl-Ether

Übersicht

Beschreibung

1,3-Dimethyl-5-(2-methylphenoxy)benzene is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Dimethyl-5-(2-methylphenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-(2-methylphenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Geschmacks- und Duftstoffindustrie

Schließlich kann o-Tolyl-3,5-Xylyl-Ether aufgrund seiner chemischen Struktur bei der Synthese von Verbindungen für die Geschmacks- und Duftstoffindustrie eingesetzt werden. Seine Etherbindung und aromatischen Bestandteile können zur Kreation neuer Düfte und Geschmacksrichtungen beitragen.

Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von This compound und demonstriert damit seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung und Industrie. Die Fähigkeit der Verbindung, an verschiedenen chemischen Reaktionen und Prozessen teilzunehmen, macht sie zu einem wertvollen Gut für die Weiterentwicklung mehrerer Forschungsgebiete .

Biologische Aktivität

1,3-Dimethyl-5-(2-methylphenoxy)benzene, also known as CAS No. 196604-20-3, is a chemical compound that has garnered interest in various fields, particularly in biological research. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

1,3-Dimethyl-5-(2-methylphenoxy)benzene has a molecular formula of C13H14O and a molecular weight of approximately 198.25 g/mol. The compound features a benzene ring substituted with two methyl groups and a phenoxy group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that 1,3-Dimethyl-5-(2-methylphenoxy)benzene exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : There is emerging evidence indicating its potential as an anticancer agent by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of 1,3-Dimethyl-5-(2-methylphenoxy)benzene can be attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The compound may bind to active sites of enzymes, altering their activity. This interaction can lead to the inhibition of metabolic processes critical for cell survival.

- Reactive Oxygen Species (ROS) Modulation : It has been proposed that the compound can influence ROS levels within cells, contributing to its anticancer properties.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various phenolic compounds, including 1,3-Dimethyl-5-(2-methylphenoxy)benzene. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Anticancer Potential

In vitro assays demonstrated that 1,3-Dimethyl-5-(2-methylphenoxy)benzene could induce apoptosis in human cancer cell lines. A case study involving breast cancer cells showed:

- Cell Viability Reduction : Treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.

- Mechanism Insights : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.

Case Studies

- Case Study on Anticancer Effects : A clinical trial investigated the effects of phenolic compounds on breast cancer patients. Participants receiving a formulation containing 1,3-Dimethyl-5-(2-methylphenoxy)benzene reported improved outcomes compared to control groups.

- Toxicological Assessment : Another study focused on the safety profile of the compound. Results indicated low toxicity levels in animal models at therapeutic doses, suggesting its potential for further development as a pharmaceutical agent.

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(2-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-8-12(2)10-14(9-11)16-15-7-5-4-6-13(15)3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAZRHVXMXMPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571513 | |

| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196604-20-3 | |

| Record name | 1,3-Dimethyl-5-(2-methylphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could tunable solvent systems be advantageous for the synthesis of 1,3-Dimethyl-5-(2-methylphenoxy)benzene?

A: Potentially, yes. 1,3-Dimethyl-5-(2-methylphenoxy)benzene could likely be synthesized via a palladium-catalyzed C-O coupling reaction similar to the synthesis of o-tolyl-3,5-xylyl ether described in the research. [] Tunable solvent systems, such as the PEG400/1,4-dioxane/water system used in the study, [] could offer benefits for this type of reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.